5'-Bromo-3,4'-dihexyl-2,2'-bithiophene
Description
Significance of Thiophene (B33073) and Bithiophene Frameworks in Conjugated Systems and Organic Electronics
Thiophene and its dimer, bithiophene, are sulfur-containing heterocyclic compounds that form the cornerstone of many π-conjugated systems. rsc.orglookchem.com These systems, characterized by alternating single and double bonds, allow for the delocalization of electrons across the molecular backbone. This electron delocalization is the fundamental property that enables their use as organic semiconductors. ossila.com The incorporation of thiophene rings into a polymer or small molecule backbone is a well-established strategy for creating materials with efficient charge transport properties. ossila.com
The resulting materials have found widespread application in various organic electronic devices, including:
Organic Field-Effect Transistors (OFETs): Thiophene-based materials are used as the active semiconductor layer, responsible for modulating the flow of current. ossila.comresearchgate.net
Organic Photovoltaics (OPVs) / Solar Cells: Their ability to absorb light and transport charge makes them excellent donor or acceptor materials in the active layer of organic solar cells. lookchem.comresearchgate.net
Organic Light-Emitting Diodes (OLEDs): Functionalized oligothiophenes and their derivatives can act as light-emitting layers in OLED displays. ossila.com
The popularity of thiophene frameworks stems from a combination of their intrinsic electronic structure, environmental stability, and the versatility with which they can be chemically modified to fine-tune their properties for specific applications. ossila.comchemicalbook.com Compared to their polymer counterparts, well-defined oligomers like bithiophenes offer advantages in reproducibility and purity, which are crucial for consistent device performance. lookchem.com
Rationale for Strategic Functionalization (Bromination and Alkylation) of Bithiophene Cores
The true potential of the bithiophene core is realized through strategic functionalization, most notably through halogenation (specifically bromination) and alkylation. These modifications are not arbitrary; they are deliberate chemical strategies to impart desired characteristics to the final material.
Bromination: The introduction of one or more bromine atoms onto the thiophene rings is a critical synthetic step. The bromine atom serves as a highly effective "handle" for subsequent cross-coupling reactions, such as the Suzuki or Stille coupling reactions. ossila.com This allows chemists to easily link the brominated bithiophene unit to other molecular fragments, building more complex and extended conjugated systems like oligomers and polymers for use in electronic devices. ossila.comossila.com For instance, 5,5'-Dibromo-2,2'-bithiophene (B15582) is a common precursor for synthesizing a variety of semiconducting materials. ossila.com
Overview of 5'-Bromo-3,4'-dihexyl-2,2'-bithiophene within the Broader Family of Halogenated and Alkylated Bithiophene Derivatives
This compound is a member of a large family of functionalized bithiophenes, each designed with specific structural features. It is an asymmetrically substituted molecule, featuring a single bromine atom at the 5'-position and two hexyl chains at the 3 and 4'-positions. This specific arrangement of functional groups distinguishes it from symmetrically substituted analogues like 5,5'-dibromo-4,4'-dihexyl-2,2'-bithiophene (B1640519) ossila.com or 3,3'-dibromo-2,2'-bithiophene. ossila.com
The presence of both a reactive bromine site for polymerization or further functionalization, and two solubilizing hexyl groups, makes this compound a versatile intermediate for research and development in organic materials. lookchem.com Its specific substitution pattern allows for the creation of polymers with controlled regioregularity and potentially unique morphological properties.
Below are data tables providing key information on the target compound and a selection of related functionalized bithiophenes, illustrating the structural diversity within this class of materials.
Interactive Data Tables
Target Compound: this compound
| Property | Value | Source |
| CAS Number | 154717-21-2 | lookchem.com |
| Molecular Formula | C₂₀H₂₉BrS₂ | lookchem.com |
| Appearance | Liquid | lookchem.com |
| Purity | 99.0% | lookchem.com |
| Application | R&D and Commercial Use | lookchem.com |
Related Halogenated and Alkylated Bithiophenes
Use the filters below to explore properties of related compounds.
| Compound Name | CAS Number | Molecular Formula | Appearance/Form | Melting Point (°C) |
| 5,5'-Dibromo-2,2'-bithiophene | 4805-22-5 | C₈H₄Br₂S₂ | - | - |
| 5-Bromo-2,2'-bithiophene (B1298648) | 3480-11-3 | C₈H₅BrS₂ | Solid | 29-32 |
| 3,3'-Dibromo-2,2'-bithiophene | 51751-44-1 | C₈H₄Br₂S₂ | Powder | 97-101 |
| 5,5'-Dibromo-4,4'-dihexyl-2,2'-bithiophene | 214493-03-5 | C₂₀H₂₈Br₂S₂ | Yellow liquid | - |
| 5,5'-Dibromo-3,3'-dihexyl-2,2'-bithiophene | 170702-05-3 | C₂₀H₂₈Br₂S₂ | - | - |
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-3-hexyl-5-(3-hexylthiophen-2-yl)thiophene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29BrS2/c1-3-5-7-9-11-16-13-14-22-19(16)18-15-17(20(21)23-18)12-10-8-6-4-2/h13-15H,3-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKACHONIXJZHBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=C(SC=C1)C2=CC(=C(S2)Br)CCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29BrS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30570726 | |
| Record name | 5'-Bromo-3,4'-dihexyl-2,2'-bithiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30570726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154717-21-2 | |
| Record name | 5'-Bromo-3,4'-dihexyl-2,2'-bithiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30570726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Precursor Chemistry
Retrosynthetic Analysis and Building Block Identification for 5'-Bromo-3,4'-dihexyl-2,2'-bithiophene
A retrosynthetic analysis of this compound logically deconstructs the molecule into simpler, more readily available precursors. The primary disconnection point is the C-C bond linking the two thiophene (B33073) rings. This suggests a cross-coupling strategy between two different thiophene monomers.
Further disconnection of the substituents from the thiophene rings reveals the fundamental building blocks. The analysis points to two potential synthetic routes originating from key thiophene precursors:
Route A: Coupling a 3-hexylthiophene (B156222) unit with a 4-hexyl-2-bromothiophene unit, followed by selective bromination at the 5'-position.
Route B: Coupling a 3-hexyl-2-bromothiophene with a 4-hexylthiophene unit, again followed by a final selective bromination step.
A more direct and convergent approach involves coupling pre-functionalized monomers. For instance, a key disconnection can be made via a palladium-catalyzed cross-coupling reaction. This identifies two primary building blocks: a 3-hexylthiophene derivative and a 2-bromo-5-iodo-3-hexylthiophene (or a related organometallic species). The synthesis of these precursors often starts from simpler materials like 3-bromothiophene (B43185) or 2,5-dichlorothiophene. nih.gov
Identified Precursor Building Blocks:
3-Hexylthiophene
2,5-Dibromo-3-hexylthiophene
3,4'-dihexyl-2,2'-bithiophene (B182799) (as an intermediate for final bromination)
Regioselective Synthesis and Functionalization Strategies for Bithiophene Scaffolds
The creation of specifically substituted bithiophenes hinges on regioselective reactions that allow for the precise placement of functional groups on the thiophene rings.
The formation of the central 2,2'-bithiophene (B32781) core is a critical step. While oxidative coupling of thiophenes can produce bithiophenes, it often leads to a mixture of isomers. For asymmetrically substituted targets, cross-coupling reactions are preferred for their selectivity. Methods such as Stille and Suzuki couplings are widely used to connect two different thiophene monomers, providing controlled assembly of the bithiophene scaffold. researchgate.net For example, a palladium-catalyzed Stille reaction can couple a 5-bromo-4-alkylthiophene-2-carboxylate ester with a thiophene organostannane to form the bithiophene linkage. researchgate.net This "building blocks" approach, though sometimes limited by the availability of precursors, offers high precision. researchgate.net
N-Bromosuccinimide (NBS) is a widely used reagent for the regioselective bromination of electron-rich aromatic systems like thiophenes. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com The reaction typically proceeds via electrophilic aromatic substitution. In thiophene and its derivatives, the α-positions (2- and 5-positions) are significantly more reactive than the β-positions (3- and 4-positions).
For a pre-formed 3,4'-dihexyl-2,2'-bithiophene, the most electron-rich and sterically accessible α-position is the C5' carbon. Treatment with one equivalent of NBS in a suitable solvent, such as a mixture of tetrahydrofuran (B95107) (THF) and acetic acid, allows for the selective installation of a bromine atom at this position to yield the final product. rsc.org The reaction is often performed in the dark to prevent radical side reactions. rsc.org
Table 1: Example Conditions for NBS Bromination of a Thiophene Derivative
| Substrate | Reagent | Solvent | Conditions | Outcome | Reference |
|---|---|---|---|---|---|
| 3-(6-bromohexyl)thiophene | N-Bromosuccinimide (2.1 equiv.) | THF/Acetic Acid | Room Temperature, 3h, in dark | 2,5-dibromo-3-(6-bromohexyl)thiophene | rsc.org |
| Alkenes | N-Bromosuccinimide | moist DMSO | Not specified | Bromohydrin formation | masterorganicchemistry.com |
Grignard reagents are powerful nucleophiles used to form carbon-carbon bonds, making them ideal for introducing alkyl side-chains onto thiophene rings. organic-chemistry.orgyoutube.com The strategy typically involves the reaction of a Grignard reagent, such as hexylmagnesium bromide (C₆H₁₃MgBr), with a brominated thiophene precursor. This reaction, a type of Kumada coupling, is catalyzed by a nickel or palladium complex. wikipedia.org
For instance, to synthesize 3-hexylthiophene, one could start with 3-bromothiophene and react it with hexylmagnesium bromide in the presence of a catalyst like [Ni(dppp)Cl₂]. This regioselective alkylation provides one of the key building blocks for the final molecule. The preparation of highly functionalized Grignard reagents can be achieved through methods like iodine-magnesium exchange. nih.gov
Advanced Coupling Reactions for Derivatization and Polymerization
The bromine atom on this compound serves as a versatile chemical handle for further modification, particularly for creating larger conjugated systems and polymers through palladium-catalyzed cross-coupling reactions. researchgate.netnih.govyoutube.com
These reactions form the cornerstone of modern π-conjugated material synthesis. The general mechanism involves the oxidative addition of the aryl bromide (the bromo-bithiophene) to a Pd(0) catalyst, followed by transmetalation with an organometallic reagent, and concluding with reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. wikipedia.orglibretexts.org
Kumada Coupling: This reaction utilizes a Grignard reagent (R-MgBr) as the coupling partner. wikipedia.org this compound can be reacted with another Grignard reagent in the presence of a Ni or Pd catalyst to extend the conjugated system. This method is particularly noted for its use in synthesizing polythiophenes. wikipedia.orgacs.org
Suzuki-Miyaura Coupling: This highly versatile and popular method uses an organoboron compound, typically a boronic acid or ester (R-B(OR)₂), as the coupling partner. libretexts.orgossila.com The reaction requires a base (e.g., K₂CO₃, K₃PO₄) and is known for its high tolerance of various functional groups and for producing non-toxic byproducts. libretexts.orgnih.gov The bromo-bithiophene can be coupled with a variety of aryl or vinyl boronic acids to create complex molecular architectures or polymers. ossila.comnih.gov
Stille Coupling: The Stille reaction employs an organostannane (or organotin) reagent (R-SnR'₃) as the coupling partner. researchgate.netwiley-vch.de It is exceptionally reliable and tolerant of a wide range of functional groups, making it a powerful tool for polymer synthesis. researchgate.netwiley-vch.de this compound can undergo Stille polycondensation with a distannyl comonomer to produce well-defined conjugated polymers. researchgate.netnih.govrsc.org
Table 2: Comparison of Palladium-Catalyzed Cross-Coupling Reactions
| Coupling Reaction | Organometallic Reagent | Typical Catalyst | Key Advantages | Key Disadvantages | Reference |
|---|---|---|---|---|---|
| Kumada | Grignard Reagent (R-MgX) | Ni or Pd complexes | High reactivity of Grignard reagent. | Low functional group tolerance due to basicity/nucleophilicity of Grignard. | wikipedia.org |
| Suzuki-Miyaura | Organoboron (e.g., R-B(OH)₂) | Pd complexes | High functional group tolerance, mild conditions, non-toxic byproducts. | Boronic acids can be unstable; requires a base. | libretexts.org |
| Stille | Organostannane (R-SnR'₃) | Pd complexes | Excellent functional group tolerance, neutral conditions, stable reagents. | Toxicity and difficulty in removing tin byproducts. | researchgate.netwiley-vch.de |
Direct C-H Arylation Polymerization for Bithiophene Derivatives
Direct C-H arylation polymerization (DARP) has become an increasingly important method for synthesizing conjugated polymers, offering a more atom-economical and environmentally friendly alternative to traditional cross-coupling reactions like Stille and Suzuki polymerizations. nii.ac.jp This is because DARP does not necessitate the pre-functionalization of monomers with organometallic reagents, thereby reducing synthetic steps and the generation of toxic byproducts. tsijournals.com
In the synthesis of polymers from bithiophene derivatives such as this compound, DARP facilitates the direct coupling of a C-H bond on one monomer with the C-Br bond on another. nii.ac.jp This process is typically catalyzed by transition metals, most commonly palladium. researchgate.net The hexyl side chains on the bithiophene unit are crucial for ensuring the solubility of the resulting polymer, which is essential for solution processing in the fabrication of organic electronic devices.
The general catalytic cycle for the palladium-catalyzed DARP of a bromo-bithiophene monomer involves:
Oxidative Addition: The active Pd(0) catalyst reacts with the C-Br bond of the monomer.
C-H Activation: The resulting palladium complex then activates a C-H bond on a second monomer, often assisted by a base.
Reductive Elimination: This step forms the new C-C bond between the two monomer units and regenerates the Pd(0) catalyst.
The choice of catalyst, ligands, base, and solvent significantly influences the molecular weight and regioregularity of the final polymer. rsc.org For instance, the use of pivalic acid as an additive has been shown to improve yields and molecular weights in some DARP reactions. nii.ac.jp Researchers have explored various catalytic systems, including nickel-based catalysts, as a more earth-abundant alternative to palladium. nih.gov The development of DARP is a significant step toward more sustainable polymer synthesis, aligning with the principles of green chemistry by minimizing waste and hazardous reagents. nii.ac.jptsijournals.com
| Component | Function | Examples |
| Monomer | Polymer building block | This compound |
| Catalyst | Facilitates C-C bond formation | Palladium acetate (B1210297) (Pd(OAc)₂), Nickel complexes nih.gov |
| Ligand | Stabilizes catalyst, influences reactivity | Phosphines, N-heterocyclic carbenes (NHCs) |
| Base/Additive | Assists in C-H activation | Pivalic acid (PivOH), Potassium carbonate (K₂CO₃) nii.ac.jp |
| Solvent | Dissolves reactants | Dimethylacetamide (DMAc), Toluene |
Oxidative Coupling Reactions for Bithiophene Synthesis and Oligomerization
Oxidative coupling is a foundational method for the synthesis of bi- and oligothiophenes, proceeding through the oxidation of thiophene units to form reactive intermediates that subsequently couple. kashanu.ac.ir A common and cost-effective oxidizing agent for this process is ferric chloride (FeCl₃). kashanu.ac.irkpi.ua
The mechanism of FeCl₃-catalyzed oxidative polymerization is thought to involve the oxidation of thiophene monomers to radical cations. researchgate.net These reactive species then dimerize and, after losing protons, form a new C-C bond between the thiophene rings. researchgate.net This method can be applied to the polymerization of substituted thiophenes, such as 3-hexylthiophene, to produce poly(3-hexylthiophene) (P3HT). kpi.uaresearchgate.net However, a significant drawback of this approach is the limited control over the regioregularity of the polymer chain, leading to a mixture of head-to-tail (HT), head-to-head (HH), and tail-to-tail (TT) linkages. kpi.ua This structural irregularity can negatively impact the electronic properties of the resulting polymer.
While simple and scalable, chemical oxidative polymerization often requires stoichiometric amounts of the oxidizing agent. kpi.ua An alternative is electrochemical polymerization, where the oxidation is induced by an applied potential at an electrode surface. wikipedia.org This technique allows for the direct formation of a polymer film on the electrode but also suffers from challenges in controlling regioregularity. kpi.ua
For the synthesis of a specific monomer like this compound, one would typically first synthesize the dihexyl-bithiophene through methods like oxidative coupling of 3-hexylthiophene, followed by a selective bromination step.
| Method | Oxidizing Agent | Key Features | Primary Disadvantage |
| Chemical Oxidation | Ferric chloride (FeCl₃) kpi.ua | Simple, scalable, cost-effective. kashanu.ac.ir | Poor control over polymer regioregularity. kpi.ua |
| Electrochemical Polymerization | Applied electrical potential | Direct film formation on electrodes. wikipedia.org | Limited to conductive substrates, challenges with regiocontrol. kpi.ua |
Green Chemistry Principles and Sustainable Synthesis Approaches in Bithiophene Production
The synthesis of conjugated polymers like those derived from bithiophenes has traditionally involved methods with significant environmental drawbacks, including the use of hazardous materials and the generation of substantial waste. nsf.govrsc.org In response, the principles of green chemistry are increasingly being applied to develop more sustainable synthetic routes. nsf.govresolvemass.ca
Key green chemistry principles relevant to bithiophene production include:
Waste Prevention and Atom Economy: Methods like Direct C-H Arylation Polymerization (DARP) are preferred over traditional cross-coupling reactions because they reduce the number of synthetic steps and avoid the creation of stoichiometric metallic byproducts, thus having a higher atom economy. nii.ac.jptsijournals.com
Use of Safer Solvents: A major goal is to replace hazardous solvents commonly used in polymer synthesis with more environmentally benign alternatives. nsf.gov Research has focused on utilizing biomass-derived solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF). nsf.gov
Catalysis: The use of efficient catalysts, which can be used in small amounts and recycled, is superior to using stoichiometric reagents. pnas.org The development of catalysts based on more abundant and less toxic metals, such as nickel instead of palladium, is an active area of research. nih.gov
Energy Efficiency: Developing synthetic protocols that operate at lower temperatures and pressures, such as microwave-assisted polymerization, can significantly reduce energy consumption. resolvemass.ca
The shift towards DARP is a major advancement in the sustainable synthesis of polythiophenes. tsijournals.com Further progress includes exploring catalyst systems that function in greener solvents or even under solvent-free conditions. nsf.gov Another long-term goal for sustainability is the development of bio-based routes to the thiophene monomers themselves, which are currently derived from petroleum feedstocks. rsc.org Ultimately, a holistic approach that considers the entire lifecycle of the material, from synthesis to disposal and recycling, is essential for creating truly sustainable organic electronic materials. rsc.org
| Green Chemistry Principle | Application in Bithiophene Synthesis |
| Prevention & Atom Economy | Transitioning from Stille/Suzuki coupling to Direct C-H Arylation Polymerization (DARP). tsijournals.com |
| Safer Solvents | Investigating the use of biomass-derived solvents like 2-MeTHF. nsf.gov |
| Energy Efficiency | Utilizing methods like microwave-assisted polymerization to lower energy input. resolvemass.ca |
| Catalysis | Developing highly active and recyclable catalysts, including those based on earth-abundant metals. nih.govpnas.org |
| Renewable Feedstocks | Exploring bio-based synthetic routes to thiophene monomers. rsc.org |
Advanced Spectroscopic and Spectroelectrochemical Investigations of Electronic and Supramolecular Properties
Probing Electronic Transitions and Excited State Dynamics via Advanced UV-Vis and Fluorescence Spectroscopy
Advanced UV-Vis and fluorescence spectroscopy are powerful tools for investigating the electronic properties of conjugated molecules like 5'-Bromo-3,4'-dihexyl-2,2'-bithiophene. UV-Vis absorption spectroscopy reveals information about the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which is associated with the π-π* electronic transition of the conjugated bithiophene core.
For substituted oligothiophenes, the position of the maximum absorption peak (λ_max) is sensitive to the conjugation length and the nature of the substituents. While specific UV-Vis data for this compound is not extensively published, analysis of related bithiophene compounds shows that the introduction of alkyl chains and bromine atoms can influence the electronic structure. The absorption spectra of bithiophene derivatives typically show a main absorption band in the UV region. For instance, the parent compound, 2,2'-bithiophene (B32781), exhibits a mixture of cis-like and trans-like planar structures, which affects its electronic transitions. researchgate.net The study of similar compounds, such as 3,6-bis(5-bromothiophen-2-yl) derivatives, demonstrates that absorption and emission spectra can be red-shifted depending on solvent polarity, indicating changes in the electronic interactions with the environment. lookchem.com
Fluorescence spectroscopy complements UV-Vis by providing insights into the excited state dynamics. Upon absorption of a photon, the molecule is promoted to an excited state, and its subsequent decay back to the ground state can occur via the emission of a photon (fluorescence). The energy difference between the absorption and emission maxima, known as the Stokes shift, provides information about the structural relaxation in the excited state. Detailed fluorescence studies, including quantum yield and lifetime measurements, would be necessary to fully characterize the photophysical behavior of this compound and its potential for use in light-emitting applications.
Elucidation of Molecular Conformation and Intermolecular Interactions through Advanced Nuclear Magnetic Resonance (NMR) Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for confirming the chemical structure and elucidating the conformation of this compound. ¹H NMR spectroscopy provides detailed information about the chemical environment of the hydrogen atoms in the molecule.
Advanced NMR techniques, such as 2D NMR (e.g., COSY, HSQC, HMBC), would be invaluable for unambiguously assigning all proton and carbon signals and for providing insights into the through-bond and through-space correlations within the molecule. This information is critical for confirming the connectivity of the atoms and understanding the preferred conformation of the molecule in solution. For instance, Nuclear Overhauser Effect (NOE) experiments could reveal spatial proximities between protons on the hexyl chains and the thiophene (B33073) rings, shedding light on the orientation of the alkyl side chains relative to the conjugated backbone.
Spectroelectrochemical Analysis for Understanding Redox Processes and Charge Carrier Formation
Spectroelectrochemistry combines electrochemical techniques with spectroscopy (typically UV-Vis-NIR) to study the spectral changes that occur in a molecule as it undergoes oxidation or reduction. This technique is crucial for understanding the redox properties of this compound and the nature of the charge carriers (polarons and bipolarons) that are formed.
By applying a potential to a solution of the compound, electrons can be removed (oxidation) or added (reduction). For conjugated thiophene-based molecules, oxidation leads to the formation of radical cations (polarons), which are characterized by the appearance of new absorption bands at lower energies (in the near-infrared region) compared to the neutral molecule's π-π* transition. Further oxidation can lead to the formation of dications (bipolarons), which have their own distinct spectral signatures.
The electrochemical potentials at which these redox processes occur are important indicators of the material's energy levels (HOMO and LUMO) and its stability towards oxidation and reduction. This information is vital for designing effective charge-transporting layers in electronic devices. For example, the oxidation potential is directly related to the HOMO level, which determines the efficiency of hole injection and transport. While specific spectroelectrochemical data for this compound is not widely reported, studies on polythiophenes and oligothiophenes show dramatic changes in their infrared and Raman spectra upon doping (a chemical form of oxidation), which corresponds to the formation of these charged species. researchgate.netsigmaaldrich.com
Vibrational Spectroscopy (e.g., Raman, FTIR) for Conformational Analysis and Conjugation Insights
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of the molecule's chemical bonds. researchgate.net These techniques are highly sensitive to molecular structure, conformation, and the degree of conjugation.
FTIR spectroscopy measures the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the molecule. For this compound, one would expect to observe characteristic C-H stretching vibrations from both the aromatic rings and the aliphatic hexyl chains, C=C and C-C stretching vibrations of the thiophene rings, and C-S stretching modes. The positions of the ring stretching vibrations are particularly sensitive to the electronic effects of the substituents and the effective conjugation length. sigmaaldrich.com
Raman spectroscopy, which measures the inelastic scattering of light, is an excellent complementary technique to FTIR. researchgate.net In conjugated systems like bithiophene, the C=C stretching modes are often strong in the Raman spectrum and can provide direct insight into the planarity and conjugation of the backbone. Changes in the position and intensity of these bands can indicate conformational changes, such as twisting between the two thiophene rings. Studies on oligothiophenes have shown that their vibrational spectra converge towards that of polythiophene as the chain length increases, indicating a consistent structural and electronic evolution. sigmaaldrich.com
Scanning Probe Microscopy (e.g., STM, AFM) for Elucidating Supramolecular Assembly and Film Morphology
Scanning probe microscopy (SPM) techniques, such as Scanning Tunneling Microscopy (STM) and Atomic Force Microscopy (AFM), are used to visualize the morphology of thin films of this compound at the nanoscale. The performance of organic electronic devices is highly dependent on the molecular packing and ordering within the active layer.
AFM is widely used to probe the surface topography of thin films. researchgate.net By scanning a sharp tip over the surface, a 3D image of the film's morphology can be generated, revealing features such as grain size, domain boundaries, and surface roughness. For semiconducting polymers and small molecules, a smooth and well-ordered film is generally desirable for efficient charge transport. The morphology of films made from bithiophene derivatives can be influenced by processing conditions such as the choice of solvent, annealing temperature, and deposition technique. researchgate.netresearchgate.net
STM can provide even higher resolution, capable of imaging individual molecules and their arrangement on a conductive substrate. This technique could be used to study the self-assembly of this compound into ordered monolayers, providing fundamental insights into the intermolecular interactions that govern crystal packing. Understanding how the hexyl chains and the bromine atom influence the supramolecular assembly is key to controlling the solid-state properties and, ultimately, the device performance. researchgate.net
Computational Chemistry and Theoretical Modeling of Molecular and Electronic Structures
Density Functional Theory (DFT) Calculations for Electronic Structure, Frontier Molecular Orbitals (FMOs), and Energy Gaps
Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, enabling the detailed investigation of the electronic structure of molecules. For bithiophene derivatives, DFT calculations, often using hybrid functionals like B3LYP, are employed to determine key electronic parameters. nectec.or.th
The electronic properties are largely governed by the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier molecular orbitals (FMOs), known as the HOMO-LUMO gap, is a critical parameter that influences the material's conductivity and optical properties. e3s-conferences.org In conjugated systems like 5'-Bromo-3,4'-dihexyl-2,2'-bithiophene, the HOMO is typically a π-orbital delocalized along the bithiophene backbone, while the LUMO is a corresponding π*-antibonding orbital. The introduction of electron-donating alkyl chains and the electron-withdrawing bromo-substituent are expected to modulate the energy levels of these orbitals.
Table 1: Representative Theoretically Calculated Electronic Properties of Bithiophene Derivatives
| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| Thiophene (B33073) Dimer | B3LYP | - | - | 4.06 |
| Thiophene Dimer | B3P86 | - | - | 4.11 |
| 5,5'-Dibromo-2,2'-bithiophene (B15582) | B3LYP/6-311++G** | - | - | 4.20 |
Note: The data presented is for illustrative purposes based on similar compounds. Specific values for this compound would require dedicated calculations.
Time-Dependent Density Functional Theory (TD-DFT) for Prediction of Optical Properties and Absorption Spectra
Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to predict the excited-state properties of molecules, including their optical absorption spectra. nih.gov This method is crucial for understanding the color and photo-physical behavior of organic materials.
For bithiophene derivatives, TD-DFT calculations can accurately predict the wavelength of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption. researchgate.net The electronic transitions are typically from the HOMO to the LUMO, corresponding to a π-π* transition. The calculated absorption spectra can be compared with experimental UV-Vis spectra to validate the theoretical model. researchgate.net
In the case of this compound, TD-DFT calculations would be expected to show a primary absorption band in the UV or near-UV region. The position of this band would be sensitive to the conformation of the bithiophene rings and the electronic effects of the substituents. The solvent environment can also influence the absorption spectrum, an effect that can be modeled using continuum solvent models within the TD-DFT framework. nih.gov Studies on related compounds like 5,5'-dibromo-2,2'-bithiophene have shown that TD-DFT can predict the effect of substitutions on the absorption maxima. pan.pl
Molecular Dynamics (MD) Simulations for Conformational Landscapes, Aggregation Behavior, and Self-Assembly Prediction
Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. 130.60.168 For a flexible molecule like this compound, MD simulations can provide invaluable insights into its conformational landscape, which is the collection of all possible spatial arrangements of its atoms.
Prediction of Redox Potentials and Charge Transfer Characteristics
The redox potentials (oxidation and reduction potentials) of a molecule are fundamental properties that determine its suitability for use in electronic devices such as organic field-effect transistors (OFETs) and organic solar cells (OSCs). DFT calculations can be used to predict these potentials by calculating the energies of the neutral, cationic, and anionic species.
The oxidation potential is related to the energy of the HOMO, as it involves the removal of an electron from this orbital. Conversely, the reduction potential is related to the energy of the LUMO. For donor-acceptor systems, the relative alignment of these energy levels is crucial for efficient charge transfer. researchgate.net In this compound, the bithiophene unit acts as an electron-rich donor, and its charge transfer characteristics can be tuned by the substituents.
Theoretical models can provide a qualitative and often quantitative prediction of how structural modifications will affect the redox potentials. For example, the introduction of electron-donating hexyl groups is expected to lower the oxidation potential (making it easier to oxidize), while the bromo-substituent will likely increase it. These predictions are vital for the rational design of materials with specific electronic properties.
Theoretical Insights into Reaction Mechanisms and Regioselectivity in Bithiophene Derivatization
Computational chemistry can also be a powerful tool for understanding and predicting the outcomes of chemical reactions. For the derivatization of this compound, theoretical methods can provide insights into reaction mechanisms and regioselectivity.
A key reaction for modifying this compound is the Suzuki cross-coupling reaction, which would utilize the bromo-substituent as a handle for introducing new functional groups. researchgate.net DFT calculations can be used to model the reaction pathway of such a coupling reaction, identifying the transition states and intermediates. This can help in understanding the factors that control the reaction rate and efficiency.
Furthermore, theoretical calculations can predict the regioselectivity of reactions on the bithiophene core. For example, if further substitution on the thiophene rings were desired, computational modeling could predict the most likely site of attack by an electrophile or nucleophile based on the calculated charge distribution and frontier orbital densities. Studies on the regioselective synthesis of substituted thiophenes have demonstrated the utility of these theoretical approaches. researchgate.net
Applications in Advanced Materials and Device Architectures Non Clinical
Organic Electronic and Optoelectronic Devices
Integration as a Building Block in Conjugated Polymers and Copolymers
There is no specific information available in the searched literature regarding the integration of 5'-Bromo-3,4'-dihexyl-2,2'-bithiophene as a building block in conjugated polymers and copolymers. Generally, brominated thiophene (B33073) derivatives serve as key monomers for polymerization reactions, such as Stille and Suzuki cross-coupling, to form carbon-carbon bonds and extend the conjugated backbone of polymers. The hexyl side chains would be expected to enhance the solubility of any resulting polymers in organic solvents, a crucial factor for solution-based processing of electronic devices.
Application in Organic Field-Effect Transistors (OFETs)
No specific data on the application or performance of this compound in Organic Field-Effect Transistors (OFETs) was found in the searched results. For related compounds, such as 5,5′-bis-(7-dodecyl-9H-fluoren-2-yl)-2,2′-bithiophene (DDFTTF), high charge carrier mobilities of up to 0.39 cm²/Vs and on/off ratios of 2 × 10⁵ have been reported, demonstrating the potential of bithiophene-based materials in this area. ossila.com However, without experimental data for the specific isomer , its performance characteristics as a semiconductor in OFETs remain unknown.
Use in Organic Photovoltaics (OPVs) and Solar Cells as Donor or Acceptor Units
The search did not yield any specific studies on the use of this compound as either a donor or an acceptor unit in organic photovoltaics (OPVs). The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, would determine its suitability as a donor or acceptor material in a bulk heterojunction solar cell. While other brominated bithiophene derivatives are used to synthesize polymers for OPVs, the specific contribution and performance metrics of this compound in this context have not been reported.
Development for Organic Light-Emitting Diodes (OLEDs) and Electroluminescent Materials
There is no information available regarding the development or use of this compound in Organic Light-Emitting Diodes (OLEDs) or as an electroluminescent material. The design of materials for OLEDs requires specific photophysical properties, including high photoluminescence quantum yield in the solid state and appropriate energy levels for efficient charge injection and recombination. The literature search did not provide any such data for this compound.
Components in Organic Photodetectors
No research was found detailing the application of this compound as a component in organic photodetectors.
Functional Materials in Chemo-Sensors and Chemical Sensing Applications
There were no specific findings in the searched literature concerning the use of this compound in chemo-sensors or chemical sensing applications. However, a related compound, 5,5′-bis-(7-dodecyl-9H-fluoren-2-yl)-2,2′-bithiophene (DDFTTF), has been shown to be effective in organic transistor-based sensors for detecting various analytes in aqueous solutions with high sensitivity. ossila.com This suggests that functionalized bithiophenes have potential in this field, though specific research on this compound is lacking.
Supramolecular Assemblies and Covalent Organic Frameworks (COFs) for Electronic and Porous Materials Applications
The design of advanced materials for electronic and porous applications often relies on the self-assembly of molecular building blocks into highly ordered structures. Brominated aromatic compounds, such as this compound, are fundamental to this approach.
Supramolecular Assemblies: The hexyl chains on the bithiophene core significantly enhance the solubility of the molecule in organic solvents. This property is crucial for solution-based processing techniques used to form thin films and other ordered structures. The π-conjugated bithiophene unit can participate in π-π stacking interactions, a key driving force for the self-assembly of supramolecular structures. The specific placement of the hexyl groups at the 3 and 4' positions influences the molecular packing and, consequently, the electronic properties of the resulting assembly. While direct studies on the supramolecular assemblies of this compound are not available, related dihexyl-bithiophene compounds are known to form ordered structures critical for charge transport in organic field-effect transistors (OFETs).
Covalent Organic Frameworks (COFs): COFs are a class of crystalline porous polymers with highly ordered structures and tunable functionalities. The synthesis of COFs typically involves the reaction of multitopic linkers to form a periodic network. The bromine atom on this compound serves as a reactive site for cross-coupling reactions, such as the Suzuki or Stille coupling. These reactions are instrumental in forming the strong covalent bonds that define the framework of a COF.
Although no COFs have been explicitly reported using this compound as a linker, the general strategy for incorporating similar thiophene-based units is well-established. For instance, a di-functionalized linker like the debrominated version of this compound could theoretically be reacted with a trigonal or tetrahedral core to form a 2D or 3D COF. The resulting material would be expected to exhibit porosity and could possess interesting electronic properties derived from the bithiophene units. The hexyl chains would likely project into the pores, modifying their chemical environment and potentially influencing the material's capacity for gas storage or separation.
A hypothetical synthesis of a COF using a derivative of this compound is presented in the table below.
| Reactants | Reaction Type | Potential COF Properties |
| 3,4'-Dihexyl-2,2'-bithiophene-5,5'-diboronic acid (derived from the title compound) + 1,3,5-Tris(4-aminophenyl)benzene | Suzuki-Miyaura Polycondensation | Porous, crystalline solid with potential for semiconductivity and application in electronic devices or as a catalyst support. |
Catalytic Applications and Ligand Design, particularly in Photoredox Catalysis
The application of thiophene-based molecules as ligands in catalysis is a growing area of research, especially in the field of photoredox catalysis, which utilizes visible light to drive chemical reactions.
Ligand Design: The sulfur atoms in the thiophene rings of this compound can act as coordination sites for transition metals, making it a potential ligand for catalytic complexes. The electronic properties of the bithiophene unit can be tuned by the electron-donating hexyl groups, which in turn can influence the catalytic activity of the metal center. The bromine atom offers a handle for further functionalization, allowing for the synthesis of more complex, multidentate ligands. For example, the bromine could be replaced with a phosphine (B1218219) or another coordinating group to create a bidentate ligand.
Photoredox Catalysis: In photoredox catalysis, a photocatalyst absorbs light and then initiates a single-electron transfer process to activate a substrate. Organic dyes and transition metal complexes are common photocatalysts. While there is no direct evidence of this compound being used as a primary photocatalyst, its derivatives could be incorporated into larger systems with photoredox activity.
A summary of the key properties of this compound relevant to its potential applications is provided below.
| Property | Value/Description | Relevance |
| CAS Number | 154717-21-2 | Unique identifier for the compound. lookchem.com |
| Molecular Formula | C₂₀H₂₉BrS₂ | Indicates the elemental composition. lookchem.com |
| Appearance | Liquid | Relevant for handling and processing. |
| Key Functional Groups | Bromine atom, hexyl chains, bithiophene core | The bromine is a reactive site for coupling reactions. Hexyl chains provide solubility. The bithiophene core is a conjugated, electronically active unit. |
Structure Performance Relationships and Rational Design Principles
Influence of Alkyl Chain Length and Position on Molecular Packing, Film Morphology, and Processing Characteristics
The solubility and processability of conjugated polymers are significantly enhanced by the modification of their chemical structures, often through the addition of alkyl side chains. researchgate.net In 5'-Bromo-3,4'-dihexyl-2,2'-bithiophene, the two hexyl chains play a crucial role in dictating how the molecules arrange themselves in the solid state, which in turn affects the performance of electronic devices.
The length of alkyl chains is a key determinant of solubility, thermal stability, and charge-carrier mobility. rsc.org Longer side chains generally improve solubility, which is essential for solution-based processing techniques like spin-coating or printing. researchgate.net However, there is a complex relationship between chain length and device performance. While shorter chains can sometimes lead to more favorable lateral stacking and higher charge mobility, longer chains can result in thin films with larger crystalline domains and less orientational disorder, which also benefits charge transport. monash.edu For instance, studies on other aromatic systems have shown that mobility can be high for both short (C4) and long (C12) chains, with a dip for intermediate lengths. monash.edu
The asymmetric positioning of the hexyl groups at the 3 and 4' positions in this specific molecule is designed to influence the molecular conformation and prevent excessive steric hindrance that can occur with adjacent substitutions. This specific arrangement can help achieve a desirable balance between solubility and the close intermolecular packing required for efficient charge hopping between polymer chains. The use of well-defined alkylated bithiophene units helps in addressing issues related to film morphology and achieving specific molecular conformations. ossila.com
Table 1: Effect of Alkyl Chain Characteristics on Polymer Properties
This table presents generalized data from studies on various thiophene-based polymers to illustrate established trends.
| Alkyl Chain Property | Impact on Molecular Packing | Influence on Film Morphology | Effect on Processing |
| Increased Length | May increase π-π stacking distance, potentially reducing mobility. monash.edu | Promotes larger domain sizes and higher film quality. monash.edu | Enhances solubility in organic solvents. researchgate.net |
| Branched vs. Linear | Branching can disrupt close packing, leading to expanded molecular structure. monash.edu | Can lead to smoother, more amorphous films. | Often significantly increases solubility. |
| Positional Isomerism | Affects steric hindrance and the planarity of the polymer backbone. | Influences crystallinity and domain orientation. | Can tune solubility and solution aggregation properties. |
Impact of Bromine Functionalization on Reactivity, Electronic Structure, and Polymerization Control
The bromine atom at the 5'-position of the bithiophene is not a passive component; it is a critical functional group for synthesis and property tuning. Bromine-functionalized thiophenes are key intermediates for forming carbon-carbon bonds through metal-catalyzed cross-coupling reactions, such as Stille and Suzuki couplings. ossila.compkusz.edu.cn This reactivity allows the this compound monomer to be precisely polymerized with other organometallic or boronic ester-functionalized monomers.
This controlled synthesis leads to regioregular polymers, where the monomer units are linked in a consistent head-to-tail fashion. Regioregularity is vital because it ensures a more planar polymer backbone, which extends the π-conjugation, reduces the bandgap, and significantly increases electrical conductivity and charge carrier mobility compared to regiorandom analogues. researchgate.net
Furthermore, halogen atoms like bromine are electron-withdrawing, which has a direct impact on the electronic structure of the molecule. While fluorine is more commonly used for this purpose, bromine also contributes to lowering the energy levels of the Highest Occupied Molecular Orbital (HOMO). ossila.com A deeper HOMO level is advantageous in applications like organic solar cells, as it can lead to a higher open-circuit voltage (Voc), a key parameter for device efficiency. It also enhances the material's stability against oxidation in air.
Effect of Conjugation Length and Electronic Delocalization on Optoelectronic Properties in Oligomeric and Polymeric Systems
When this compound is polymerized, it forms a long-chain conjugated system. The optoelectronic properties of these resulting polymers are governed by the degree of π-electron delocalization along the polymer backbone. researchgate.net An extended, planar conjugated system allows electrons to move more freely, which manifests in several important ways.
As the conjugation length increases from the monomer to oligomers and then to the polymer, the energy difference between the HOMO and the Lowest Unoccupied Molecular Orbital (LUMO)—known as the bandgap—decreases. researchgate.net This change is directly observable in the material's UV-Vis absorption spectrum. Polymers typically exhibit a red-shifted absorption (absorbing light at longer wavelengths) compared to their constituent monomers. rsc.org For example, while a bithiophene monomer might absorb in the UV region, the corresponding polythiophene can absorb strongly in the visible part of the spectrum.
The electronic delocalization also dictates the material's conductivity. In their undoped, neutral state, these polymers are semiconductors. However, upon chemical or electrochemical doping (oxidation), charge carriers (holes) are introduced into the π-system, and the material can become highly conductive. researchgate.net The well-defined structure of polymers made from this monomer ensures efficient delocalization, which is a prerequisite for high charge mobility in devices like organic field-effect transistors (OFETs). ossila.com
Table 2: Generalized Optoelectronic Properties vs. Conjugation Length
This table illustrates the general relationship between the number of repeating thiophene (B33073) units and key optoelectronic properties.
| System | Typical Conjugation Length | HOMO-LUMO Gap (Bandgap) | Absorption Maximum (λ_max) |
| Monomer (Bithiophene) | 2 Thiophene Rings | High | UV Region (~300-350 nm) |
| Oligomer (Sexithiophene) | 6 Thiophene Rings | Intermediate | Blue/Visible Region (~400-450 nm) |
| Polymer (Polythiophene) | >50 Thiophene Rings | Low | Visible Region (>500 nm) |
Rational Design Strategies for Tailored Optical and Electronic Performance in Bithiophene-Based Materials
The monomer this compound is a product of rational design and serves as a versatile platform for creating more complex materials with tailored properties. rsc.org Several strategies can be employed, using this or similar building blocks, to fine-tune performance.
Copolymerization: One of the most powerful strategies is to copolymerize the bithiophene unit with other aromatic monomers. By alternating electron-donating units (like the dihexyl-bithiophene) with electron-accepting units, a "push-pull" polymer is created. This approach effectively lowers the polymer's bandgap, allowing it to absorb a broader range of the solar spectrum, which is crucial for organic photovoltaics (OPVs). rsc.orgnih.gov
Side-Chain Engineering: Beyond just solubility, side chains can be designed to introduce specific functionalities. For example, incorporating polar groups or hydrogen-bonding moieties can direct molecular assembly and enhance intermolecular order, leading to improved charge mobility. rsc.orgnih.gov Modifying the length and branching of the alkyl chains provides a direct handle to tune the morphology and electronic properties. rsc.org
Functional Group Modification: While this monomer features bromine, other halogens like fluorine can be used to further lower the HOMO energy level and promote planar backbones through non-covalent F-S interactions. ossila.com Alternatively, the bromine can be replaced with other reactive groups to enable different types of polymerization or post-polymerization modification, offering a pathway to a wide array of functional materials.
These design principles demonstrate that by carefully selecting the arrangement of alkyl chains, the type of halogen, and the copolymerization partners, materials scientists can develop advanced bithiophene-based polymers with properties precisely engineered for high-performance electronic devices. rsc.org
Future Research Directions and Emerging Paradigms for 5 Bromo 3,4 Dihexyl 2,2 Bithiophene
Exploration of Novel and More Sustainable Synthetic Methodologies for Bithiophene Derivatives
The synthesis of bithiophene derivatives, including 5'-Bromo-3,4'-dihexyl-2,2'-bithiophene, traditionally relies on established coupling reactions. However, future research will likely focus on developing more efficient, sustainable, and cost-effective synthetic pathways. There are two general strategies for synthesizing bi- and terthiophenes: the "building blocks" approach, which utilizes transition metal-catalyzed cross-coupling reactions like Stille and Suzuki, and the "ring closure" approach. acs.org A simple and efficient method for creating substituted 2,2′-bithiophene-5-carboxylic acids and esters is based on thiophene (B33073) ring closure via the Fiesselmann reaction. acs.org
Future efforts could adapt these general strategies to optimize the synthesis of this compound. Research is ongoing into new catalytically activated reactions, including various coupling methods, cycloadditions, and dihydroamination, to produce novel bithiophene derivatives. nih.govresearchgate.netnih.gov A key aspect of this research is the use of simple, readily available substrates like gaseous acetylene (B1199291) and 1,3-butadiyne (B1212363) as starting materials, which aligns with modern goals of green chemistry and reducing reliance on pre-functionalized, complex precursors. nih.govnih.gov The development of such methods could lead to more economical and scalable production routes.
| Synthetic Strategy | Description | Potential Advantage for Bithiophene Synthesis |
| Fiesselmann Reaction | A "ring closure" approach to synthesize thiophene derivatives. acs.org | Efficiently constructs the core thiophene rings, potentially reducing step count. |
| Catalytic Cycloaddition | Reactions like [2+2+2] cycloadditions to form complex aromatic systems. nih.govresearchgate.net | Allows for the creation of diverse and complex bithiophene-containing structures from simple alkynes. |
| Coupling with Gaseous Substrates | Utilizing reagents like gaseous acetylene or butadiyne in coupling reactions. nih.govnih.gov | Leverages inexpensive and readily available industrial byproducts, enhancing sustainability. |
| Homocoupling Reactions | A method developed for coupling 5-ethynyl-2,2'-bithiophene (B3059511) using a CuI/[PdCl₂(PPh₃)₂] catalyst. nih.gov | Provides a very simple and highly effective (97% yield) route to specific butadiyne derivatives. nih.gov |
Development and Application of Advanced In-Operando Characterization Techniques for Device Performance Optimization
To bridge the gap between molecular design and device function, it is critical to understand the material's behavior under actual operating conditions. Future research on materials derived from this compound will heavily rely on advanced in-situ and in-operando characterization techniques. jos.ac.cnresearching.cn These methods provide real-time insights into film growth, electronic states, and dynamic structure-property relationships, which are essential for optimizing device performance. jos.ac.cnresearching.cnnsf.govdoaj.org
The development of next-generation organic electronics requires a deep understanding of the film growth mechanisms and the exploration of electronic states within complex device architectures. jos.ac.cn In-situ/operando techniques, including optical microscopy, scanning probe microscopy, and various spectroscopy methods, are employed to study morphological evolution, crystal structures, and charge carrier dynamics. jos.ac.cnresearching.cn For instance, in-situ scanning probe microscopy can reveal real-time film crystallization and defects, while in-situ X-ray characterization can probe the crystal structure of organic devices during operation. jos.ac.cn For devices like electrolyte-gated organic field-effect transistors (EGOFETs), operating them in a dual-gate mode allows for the direct measurement of the electrical double layer (EDL) capacitance at the semiconductor-electrolyte interface, providing key data for device modeling. researchgate.netrsc.org Applying these advanced characterization tools to devices incorporating derivatives of this compound will be crucial for identifying performance bottlenecks and guiding the design of improved materials. qucosa.de
| Technique | Information Gained | Relevance to Bithiophene Devices |
| In-Situ/Operando Optical Microscopy | Real-time observation of organic film crystallization and morphology. jos.ac.cnresearching.cn | Understanding how processing conditions affect the active layer structure and performance. |
| In-Situ/Operando Scanning Probe Microscopy | Characterization of local morphologies, electron/ion coupling, and semiconductor/electrolyte interfaces. jos.ac.cnresearching.cn | Probing nanoscale electrical and electrochemical properties to identify defects and optimize charge transport. jos.ac.cn |
| In-Situ/Operando X-ray Spectroscopy | Probing crystal structures and electronic states during device operation. jos.ac.cnresearching.cn | Correlating changes in molecular packing and electronic structure with device performance and degradation. |
| Dual-Gate EGOFET Measurement | Determination of the electrical double layer (EDL) capacitance. researchgate.netrsc.org | Providing critical parameters for modeling and optimizing electrolyte-gated devices like biosensors. |
Integration of the Compound into Multi-Component Systems and Hybrid Materials for Enhanced Functionality
The versatility of this compound as a building block makes it an ideal candidate for integration into complex multi-component and hybrid materials. Future research will explore its use in creating novel copolymers, blends, and composites with tailored electronic, optical, and physical properties. For example, bithiophene units are central to the design of linear D(A–Ar)2-type small molecules used as donor materials in high-performance organic solar cells. rsc.org In this framework, the bithiophene acts as an electron-donating core, flanked by acceptor units. rsc.org
Furthermore, bithiophene derivatives can be copolymerized with other functional units, such as naphthalenediimide (NDI), to create n-type semiconducting polymers for applications like circularly polarized light detectors. bioengineer.org Another promising avenue is the creation of hybrid materials by blending bithiophene-based polymers with other materials like graphene. researchgate.netarxiv.org Theoretical studies have shown that the interaction between polythiophene and a graphene surface can lead to strong physisorption and the formation of an interfacial electric dipole, which can be used to control the band gap of the composite material. researchgate.netarxiv.org Exploring the incorporation of this compound into such multi-component systems could lead to materials with enhanced charge transport, tunable energy levels, and novel functionalities for a wide range of electronic devices.
Application of Machine Learning and Artificial Intelligence in the Design and Discovery of New Bithiophene Derivatives
The traditional process of materials discovery is often a resource-intensive cycle of trial-and-error. Machine learning (ML) and artificial intelligence (AI) are emerging as transformative paradigms to accelerate this process for organic semiconductors. annualreviews.organnualreviews.org These computational tools can navigate the complex relationships between molecular structure, processing, and material properties to predict the performance of new compounds before they are ever synthesized. annualreviews.organnualreviews.org
Future research will undoubtedly apply AI/ML methodologies to the design of novel derivatives starting from the this compound scaffold. ML models can be trained on existing datasets of organic materials to predict key properties such as exciton (B1674681) binding energy, glass transition temperature (Tg), and charge carrier mobility. tandfonline.comnih.govnih.gov For instance, a random forest model has been successfully used to predict the Tg of indaceno-bithiophene polymers with high accuracy. tandfonline.com Beyond property prediction, generative AI models can design entirely new molecular structures optimized for specific electronic and optical properties, significantly reducing the experimental workload. strath.ac.uk By using ML to perform high-throughput virtual screening of candidate molecules derived from this compound, researchers can rapidly identify the most promising structures for synthesis and experimental validation, accelerating the development of next-generation materials. cmu.eduacs.org
| AI/ML Application | Description | Impact on Bithiophene Research |
| Property Prediction | Training models (e.g., Random Forest, Gradient Boosting) to predict key material properties. tandfonline.comnih.govnih.gov | Rapidly screen potential derivatives for desired characteristics like thermal stability and electronic properties. tandfonline.com |
| Generative Modeling | Using generative AI to design novel molecular structures with targeted properties. strath.ac.uk | Moves beyond modifying existing structures to discovering entirely new, high-performance bithiophene derivatives. |
| High-Throughput Virtual Screening | Applying ML models to screen large virtual libraries of molecules for promising candidates. acs.org | Dramatically narrows the search space, focusing synthetic efforts on the most viable materials. cmu.eduacs.org |
| Structure-Property Relationship Identification | Using explainable AI to identify key molecular features that drive material performance. strath.ac.uk | Provides fundamental design rules for rationally engineering new bithiophene derivatives with enhanced functionality. |
Considerations for Scalability and Commercial Viability in Industrial Applications of Bithiophene-Based Materials
For any promising material to transition from the laboratory to industry, its synthesis must be scalable and economically viable. rsc.org A key future direction for materials derived from this compound is the development of synthetic routes that are amenable to large-scale production. This involves not only optimizing reaction yields but also considering the cost and availability of starting materials and reagents. nih.gov
A significant advantage for many bithiophene-based polymers is their suitability for solution-processing techniques. bioengineer.org Methods compatible with roll-to-roll manufacturing are particularly attractive as they offer a pathway toward cost-effective, large-area production of electronic devices like flexible displays and solar cells. bioengineer.org Future research should therefore focus on designing derivatives of this compound that maintain high performance while being processable through these scalable techniques. Evaluating the entire life cycle of the material, from precursor sourcing to end-of-life considerations, will be integral to achieving commercial success and ensuring the long-term sustainability of bithiophene-based technologies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
